3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
3-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as Compound A) is a small organic molecule featuring a benzamide core substituted with a methoxy group at the 3-position and a 4-nitrophenyl-functionalized thiazole ring at the N-terminus. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, making it a candidate for diverse biological applications, including enzyme inhibition and plant growth modulation.
Properties
IUPAC Name |
3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-14-4-2-3-12(9-14)16(21)19-17-18-15(10-25-17)11-5-7-13(8-6-11)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGWHRQORAOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the methoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
Anticancer Activity
Mechanisms of Action
Research indicates that compounds containing thiazole moieties, such as 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, exhibit significant anticancer properties. These compounds often act by inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, a study demonstrated that thiazole derivatives showed promising activity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating effective cytotoxicity .
Case Studies
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, specific analogues exhibited potent activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
- Combination Therapies : The incorporation of thiazole rings in combination therapies has been explored to improve therapeutic outcomes against resistant cancer types. The synergistic effects observed in some combinations suggest that these compounds could be pivotal in developing novel treatment regimens .
Antimicrobial Properties
Antibacterial and Antifungal Activities
The compound has been tested for its antimicrobial efficacy against a range of pathogens. Thiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimal Inhibitory Concentration (MIC) values for certain derivatives indicate strong antibacterial effects, particularly against strains such as Escherichia coli and Staphylococcus aureus .
Notable Findings
- Thiazole-Based Antibiotics : Research has identified specific thiazole compounds that display comparable or superior activity to conventional antibiotics like chloramphenicol. For instance, one study reported a thiazole derivative with an MIC of 3.125 µg/mL against Staphylococcus aureus .
- In Vivo Studies : In vivo studies have further validated the antibacterial potential of these compounds, showing significant reductions in bacterial load in infected models .
Other Therapeutic Applications
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may also possess neuroprotective properties. Some studies indicate that these compounds can inhibit neurodegenerative processes associated with diseases like Alzheimer's by modulating pathways related to oxidative stress and inflammation .
Antiparasitic Activity
Thiazole derivatives have been investigated for their antiparasitic effects, particularly against Trypanosoma species responsible for human African trypanosomiasis. Certain derivatives have shown promising results in murine models, indicating potential for further development into therapeutic agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group and thiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include modifications to:
- Benzamide substituents (e.g., methoxy, sulfamoyl, halogens).
- Thiazole-linked aryl groups (e.g., nitrophenyl, methylphenyl, pyridinyl).
Table 1: Structural and Functional Comparison of Compound A with Analogues
Key Findings from Comparative Studies
Substituent Impact on Biological Activity: Thiazole-linked aryl groups: The 4-nitrophenyl group in Compound A and EMAC2063 contrasts with the 4-methylphenyl group in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide . The latter exhibits superior plant growth modulation (129.23%), suggesting electron-donating methyl groups enhance activity in this context. Benzamide modifications: Replacing the methoxy group in Compound A with a sulfamoyl group (e.g., 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide ) may improve solubility but reduce target specificity.
Synthesis and Stability: EMAC2063, a hydrazone derivative of Compound A, achieved an 89.39% synthesis yield , indicating feasible scalability for nitro-substituted thiazoles.
Molecular Docking and Binding Affinity :
- Compound A ’s methoxy group may contribute to hydrogen bonding in target interactions, as seen in M6’s docking score (-9.61) against SARS-CoV-2 protease . Pyridinyl-substituted thiazoles (e.g., M6) exhibit lower affinity compared to nitrophenyl derivatives, highlighting the nitro group’s role in π-π stacking.
Biological Activity
3-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is with a molecular weight of 355.4 g/mol. The structure features a methoxy group, a nitrophenyl group, and a thiazole ring, which contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds containing thiazole and nitrophenyl groups often exhibit diverse biological activities, including:
- Antitumor Activity : Several studies have shown that thiazole derivatives can inhibit tumor growth. For instance, compounds similar to 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide have demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
- Antimicrobial Properties : The presence of the nitrophenyl group enhances the antimicrobial activity of benzamides. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, studies on related thiazole compounds have shown their ability to inhibit key enzymes involved in cancer metabolism .
The mechanism by which 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide exerts its biological effects likely involves multiple pathways:
- Interaction with Cellular Targets : The nitrophenyl moiety can form hydrogen bonds with target proteins or enzymes, altering their activity.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in cancerous cells.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study investigating the antitumor properties of thiazole derivatives found that compounds similar to 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide demonstrated promising results in inhibiting tumor growth in vitro. The study reported an IC50 value of approximately 1.98 µg/mL against A431 cells (human epidermoid carcinoma), indicating strong cytotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
